molecular formula C22H29N3O3 B6484656 2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 906159-87-3

2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B6484656
CAS No.: 906159-87-3
M. Wt: 383.5 g/mol
InChI Key: YUMXKBZCZFAOQB-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide” is an organic compound, likely aromatic due to the presence of phenyl groups . It contains functional groups such as amide, ether, and piperazine .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings . The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on factors such as polarity and the presence of hydrogen bonding .

Safety and Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research into this compound would depend on its potential applications. These could be diverse, given the complexity of the molecule and the variety of functional groups present .

Properties

IUPAC Name

2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-24-12-14-25(15-13-24)20(17-8-10-18(27-2)11-9-17)16-23-22(26)19-6-4-5-7-21(19)28-3/h4-11,20H,12-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMXKBZCZFAOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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